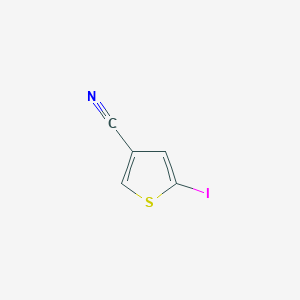

5-Iodothiophene-3-carbonitrile

Description

Significance of Halogenated Thiophene (B33073) Derivatives in Modern Organic Synthesis

Halogenated thiophene derivatives are fundamental building blocks in the field of organic synthesis, prized for their versatility in constructing complex molecular architectures. wikipedia.orgcognizancejournal.comeprajournals.com The presence of halogen atoms on the thiophene ring provides reactive sites for a variety of chemical transformations. wikipedia.org Thiophenes, in general, are important heterocyclic compounds used extensively in the creation of pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.com In many cases, a thiophene ring can replace a benzene (B151609) ring in a biologically active compound without diminishing its efficacy, a concept known as bioisosterism. cognizancejournal.comeprajournals.comnih.gov This is evident in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

The reactivity of the thiophene ring is significantly influenced by halogen substituents. Halogenation typically occurs at the 2- and 5-positions, and the reactivity towards electrophilic substitution is remarkably high, with thiophene brominating at a rate 10⁷ times faster than benzene. wikipedia.org This high reactivity allows for the straightforward introduction of various functional groups. numberanalytics.com

Furthermore, halogenated thiophenes are crucial in materials science. cognizancejournal.comulb.ac.be They serve as precursors for polythiophenes, a class of conducting polymers with applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comcmu.edu The electronic properties of these materials can be fine-tuned by the nature and position of the halogen substituents. ulb.ac.be Halogen bonding, a non-covalent interaction involving a halogen atom as an electron density acceptor, plays a significant role in directing the self-assembly of these molecules, which is crucial for creating functional materials. ulb.ac.beacs.org

Overview of Nitrile-Substituted Heterocycles in Chemical Research

Nitrile-substituted heterocycles are a class of organic compounds that feature a cyano (-C≡N) group attached to a heterocyclic ring. This functional group significantly influences the electronic properties and reactivity of the molecule, making these compounds valuable in various areas of chemical research, particularly in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com

The nitrile group is a potent electron-withdrawing group, which can polarize adjacent aromatic rings and make them less susceptible to oxidative metabolism. nih.gov This property is often exploited in drug design. Moreover, the linear geometry and the ability of the nitrile group to act as a hydrogen bond acceptor allow it to mimic other functional groups like carbonyls, making it a useful surrogate in modifying lead compounds to improve their efficacy and selectivity. nih.gov

In medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with over 75% of drugs in clinical use containing at least one heterocyclic ring. eprajournals.com The introduction of a nitrile group can lead to a diverse range of biological activities. ijsrtjournal.com For instance, nitrile-containing pharmaceuticals are used in treatments for various conditions, where the nitrile group can be a key component for molecular recognition by interacting with biological targets. nih.gov

From a synthetic standpoint, the nitrile group is a versatile functional handle. It can participate in various chemical transformations, including nucleophilic additions and cyclization reactions, to build more complex molecular structures. evitachem.comresearchgate.net For example, the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile, is a classic method for synthesizing cyclic ketones and enamines. researchgate.net

Historical Development and Current Research Landscape of 5-Iodothiophene-3-carbonitrile

Current research on compounds like this compound focuses on its utility as a building block for more complex molecules. The iodine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki and Stille reactions, which are powerful methods for forming carbon-carbon bonds. mdpi.com These reactions are instrumental in synthesizing conjugated polymers and complex organic molecules with desired electronic and photophysical properties. cmu.edursc.org

The nitrile group, on the other hand, can be transformed into other functional groups or used to introduce specific electronic characteristics into the target molecule. mdpi.com The combination of these two functional groups on the thiophene scaffold allows for a high degree of molecular engineering.

Investigations into similar structures, such as 5-Amino-4-iodothiophene-2-carbonitrile, highlight the synthetic strategies that can be employed. evitachem.com These often involve multi-step sequences including nucleophilic substitutions, cyclization reactions, and functional group transformations to achieve the desired substitution pattern on the thiophene ring. evitachem.com

Scope and Objectives of Academic Investigations on this compound

The primary objective of academic investigations into this compound is to exploit its unique chemical reactivity for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.

Key research objectives include:

Development of Novel Synthetic Methodologies: Researchers aim to develop efficient and selective synthetic routes utilizing this compound as a key intermediate. This includes optimizing conditions for cross-coupling reactions at the iodo-position and transformations of the nitrile group.

Synthesis of Biologically Active Molecules: A significant focus is on the incorporation of the this compound moiety into larger molecules to create new drug candidates. The thiophene ring is a known pharmacophore, and its substitution pattern can be tuned to enhance biological activity. cognizancejournal.comnih.gov

Creation of Advanced Materials: The compound serves as a monomer or a precursor for the synthesis of π-conjugated polymers and oligomers. cmu.edursc.org The objective is to design materials with tailored electronic and optical properties for applications in organic electronics, sensors, and other advanced technologies. numberanalytics.comresearchgate.net

In essence, academic research on this compound is driven by its potential as a versatile building block for creating functional organic molecules and materials with a wide range of applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INS/c6-5-1-4(2-7)3-8-5/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFYYYKHHMNDIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306046 | |

| Record name | 5-Iodo-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-02-7 | |

| Record name | 5-Iodo-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodothiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Iodothiophene 3 Carbonitrile

Regioselective Synthesis of Iodothiophene Core Structures

Achieving the desired substitution pattern on the thiophene (B33073) ring is a fundamental challenge in the synthesis of 5-Iodothiophene-3-carbonitrile. Regioselectivity is paramount, whether introducing the iodine atom or the cyano group first.

Methodologies for Installing the Cyano Group onto Iodothiophene Scaffolds

Conversely, the cyano group can be introduced onto a pre-existing iodothiophene scaffold. Various methods have been developed to install this crucial functionality. researchgate.net

One approach involves the cyclization of precursors that already contain the necessary atoms for the thiophene ring and the cyano group. For example, 2-amino-4-(trimethylsilyl)thiophene-3-carbonitrile can be formed by the cyclization of 2-(1-(trimethylsilyl)ethylidene)malononitrile with elemental sulfur. nih.gov Subsequent direct ipso-iododesilylation of this intermediate achieves selective iodination at the C5 position with high efficiency. nih.gov

Another strategy is the construction of the thiophene ring through multicomponent reactions. Lee et al. developed a solid-phase synthesis for 2-aminothiophene-3-carbonitrile (B183302) derivatives using a Merrifield resin. bohrium.comresearchgate.net Such methods offer high efficiency and the ability to generate diverse structures. bohrium.com The Gewald reaction is a classic and versatile method for synthesizing 2-aminothiophene-3-carbonitriles, which can then be further functionalized. bohrium.com

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound can be designed using either linear (convergent) or more integrated (divergent) pathways, each offering distinct advantages in terms of efficiency and complexity.

Multi-Step Linear Syntheses from Readily Available Starting Materials

Linear sequences involve the stepwise construction and modification of the molecule from simple, commercially available precursors. An illustrative multi-step synthesis starts with a substituted aminothiophene. For example, 3-ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate can undergo a diazotization reaction when treated with sodium nitrite (B80452) in hydrochloric acid. rsc.org The resulting diazonium salt is then reacted with potassium iodide to introduce the iodine atom at the C2 position (relative to the starting material's numbering), yielding 3-ethyl 4-methyl 2-iodothiophene-3,4-dicarboxylate. rsc.org While this example yields a different substitution pattern, the fundamental two-step process of diazotization followed by Sandmeyer-type iodination is a viable strategy for introducing iodine onto a thiophene ring bearing an amino group.

A different linear approach might involve halogenating a thiophene carboxylic acid derivative. For instance, a four-step sequence can begin with the esterification of a starting indole-2-carboxylic acid, followed by halogenation with N-chlorosuccinimide/sodium iodide (NCS/NaI) in DMF, subsequent functionalization (e.g., benzylation), and final saponification to yield the desired acid. mdpi.com This highlights a general multi-step pathway of protection, halogenation, modification, and deprotection. mdpi.com

Domino and One-Pot Reaction Sequences for Enhanced Efficiency

To improve synthetic efficiency, domino and one-pot reactions combine multiple transformations into a single operation, avoiding the isolation of intermediates. bohrium.com These strategies are powerful for constructing complex heterocyclic systems regioselectively. bohrium.comresearchgate.net

One such approach involves a palladium-catalyzed coupling-cyclization reaction. For example, 3-iodothiophene-2-carboxylic acid can react with terminal alkynes in a one-pot process to form thieno[c]pyran-7-ones. aurigeneservices.com This reaction demonstrates how an iodothiophene precursor can undergo a sequence of C-C bond formation and intramolecular cyclization in a single pot. aurigeneservices.com The development of multicomponent reactions (MCRs) is also a significant advancement, allowing for the synthesis of polysubstituted thiophenes in a highly efficient manner. bohrium.com

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in the modern synthesis of thiophene derivatives, offering mild reaction conditions, high selectivity, and improved yields. bohrium.comrsc.org

Palladium- and copper-based catalysts are extensively used in cross-coupling reactions to form C-C bonds. aurigeneservices.comrsc.org For instance, the coupling reaction of 3-iodothiophene-2-carboxylic acid with terminal alkynes is sensitive to the choice of catalyst. aurigeneservices.com Using a Pd(II) catalyst like Pd(PPh₃)₂Cl₂ with CuI can lead to a tandem coupling-cyclization-coupling product, whereas a heterogeneous catalyst system like 10% Pd/C with triphenylphosphine (B44618) and CuI can restrict the reaction to a single coupling and cyclization, yielding a different product. aurigeneservices.com This demonstrates the power of catalyst choice in directing the reaction outcome. aurigeneservices.com

Metal-catalyzed heterocyclization is another powerful strategy for the regioselective synthesis of substituted heterocycles from acyclic precursors. mdpi.com Catalysts based on palladium, rhodium, and copper are used for various cyclization and annulation reactions to build the thiophene core. bohrium.com For example, PdI₂ in the presence of KI can catalyze the conversion of 1-mercapto-3-yn-2-ols into thiophenes. organic-chemistry.org Even simple acid catalysis, such as using 4-toluenesulfonic acid to activate NIS, is crucial for efficient direct iodination reactions. thieme-connect.com

| Catalyst System | Reaction Type | Role of Catalyst | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Coupling-Cyclization | Promotes tandem C-C bond formation and cyclization. | aurigeneservices.com |

| 10% Pd/C / PPh₃ / CuI | Coupling-Cyclization | Restricts reaction to a single C-C bond formation and cyclization. | aurigeneservices.com |

| Ni(dppp)Cl₂ | C-H Functionalization | Catalyzes polycondensation for polymer synthesis. | rsc.org |

| PdI₂ / KI | Heterocyclization | Catalyzes formation of thiophene ring from acyclic precursors. | organic-chemistry.org |

| 4-Toluenesulfonic acid | Iodination | Activates N-iodosuccinimide for electrophilic substitution. | thieme-connect.com |

Palladium-Catalyzed Methods for C-I Bond Formation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient routes to form carbon-heteroatom bonds. In the context of synthesizing this compound, palladium catalysis plays a crucial role in the direct iodination of the thiophene ring. These methods often involve the activation of a C-H bond, a strategy that has gained significant traction for its atom economy and ability to streamline synthetic sequences. libretexts.orgnih.govacs.orgethz.ch

The mechanism of palladium-catalyzed C-H iodination can vary but often involves an electrophilic cleavage pathway. acs.org In a typical catalytic cycle, a Pd(II) species coordinates to the thiophene substrate, facilitating the activation of a specific C-H bond. This is often directed by a functional group on the substrate, ensuring high regioselectivity. The use of molecular iodine (I2) as the iodinating agent is common, and the reaction can proceed through a Pd(II)/Pd(IV) cycle or a redox-neutral pathway. acs.orgnih.gov The choice of ligands, solvents, and additives is critical for optimizing the reaction, with studies showing that cesium acetate (B1210297) (CsOAc) can be an effective iodide scavenger, helping to close the catalytic cycle. nih.gov

Recent advancements have focused on developing milder and more practical iodination protocols. For instance, methods using I2 as the sole oxidant have been developed, avoiding the need for harsher or less practical reagents. nih.gov Furthermore, the development of atroposelective C-H iodination reactions has opened up avenues for creating chiral biaryl compounds. rsc.org The ability to functionalize a wide array of heterocycles, including pyridines, imidazoles, and oxazoles, underscores the versatility of these palladium-catalyzed methods. nih.gov

Table 1: Key Features of Palladium-Catalyzed C-I Bond Formation

| Feature | Description |

| Catalyst | Typically a Pd(II) salt, such as Pd(OAc)2. |

| Iodinating Agent | Molecular iodine (I2) is commonly used. |

| Directing Groups | Functional groups on the substrate that guide the palladium catalyst to a specific C-H bond, ensuring regioselectivity. |

| Mechanism | Can proceed via electrophilic cleavage, with either a Pd(II)/Pd(IV) or redox-neutral pathway. acs.org |

| Advantages | High regioselectivity, good functional group tolerance, and potential for atom economy. libretexts.orgnih.govacs.orgethz.ch |

Copper-Mediated Cyanation Strategies

Copper-mediated cyanation reactions provide a powerful and complementary approach to palladium-catalyzed methods for the synthesis of aryl nitriles. These reactions are particularly useful for introducing the nitrile group onto a pre-functionalized thiophene ring, such as one already containing an iodine atom. The Rosenmund-von Braun reaction, a classic example, involves the use of a copper(I) cyanide salt. dntb.gov.ua

Modern advancements have led to the development of more versatile and milder copper-catalyzed cyanation methods. These often involve the use of various cyanating agents and can be applied to a broad range of substrates, including those with sensitive functional groups. For instance, copper-mediated C-H cyanation has emerged as a direct method to introduce the nitrile group, avoiding the need for a pre-installed leaving group. dntb.gov.uaacs.org These reactions can be facilitated by directing groups to achieve high regioselectivity.

Radical-mediated cyanation reactions catalyzed by copper have also gained prominence. beilstein-journals.orgsnnu.edu.cn These methods often employ a dual catalytic system, combining a copper catalyst with a photoredox catalyst. This approach allows for the generation of carbon-centered radicals that can then be trapped by a cyanide source. Such strategies have been successfully applied to the cyanation of a variety of carbon centers, including benzylic and allylic positions. beilstein-journals.orgsnnu.edu.cn The use of safe and readily available cyanating agents, such as AIBN (azobisisobutyronitrile), has also been explored in copper-mediated reactions. dntb.gov.ua

Table 2: Comparison of Copper-Mediated Cyanation Strategies

| Strategy | Description | Advantages |

| Classical (e.g., Rosenmund-von Braun) | Utilizes a stoichiometric amount of copper(I) cyanide with an aryl halide. | Well-established and reliable. |

| Catalytic C-H Cyanation | Directly introduces a cyano group to a C-H bond, often with the aid of a directing group. | Atom-economical and avoids pre-functionalization. dntb.gov.uaacs.org |

| Radical-Mediated Cyanation | Generates a carbon radical which is then cyanated, often using a dual catalytic system. | Can functionalize a wider range of carbon centers and offers complementary reactivity. beilstein-journals.orgsnnu.edu.cn |

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. This involves ensuring the robustness, efficiency, and environmental sustainability of the synthetic route.

High-Throughput Experimentation (HTE) Screening for Robust Reaction Conditions

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research and development, enabling the rapid screening of a large number of reaction parameters. rug.nlnih.govspirochem.commt.comacs.org By running many experiments in parallel on a microscale, HTE allows for the efficient identification of optimal reaction conditions, including catalysts, ligands, solvents, temperatures, and reagent concentrations. nih.govmt.com

In the synthesis of this compound, HTE can be employed to quickly evaluate a wide range of palladium catalysts and ligands for the C-I bond formation step, or to screen various copper catalysts and cyanating agents for the cyanation step. This parallel approach significantly accelerates the optimization process compared to traditional one-at-a-time experimentation. acs.org The data generated from HTE can be used to build a comprehensive understanding of the reaction landscape, leading to the development of a robust and reliable process. rug.nl

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. numberanalytics.combenthamdirect.comrasayanjournal.co.innih.govgctlc.org Key considerations in the synthesis of this compound include atom economy, the use of safer solvents, and the reduction of waste.

Palladium-catalyzed C-H activation reactions are inherently more atom-economical than classical methods that require pre-functionalization of the substrate. libretexts.orgnih.govacs.orgethz.ch The development of catalytic systems that operate in greener solvents, such as water or ionic liquids, is an active area of research. mdpi.com The use of renewable feedstocks and the design of reactions that minimize the formation of byproducts are also central tenets of green chemistry. numberanalytics.com For instance, developing catalytic systems that can be recycled and reused can significantly reduce the environmental impact of the synthesis. nih.gov The synthesis of thiophene derivatives using ZnO nanorods as a catalyst under solvent-free conditions is an example of a green synthetic approach. bohrium.com

Table 3: Application of Green Chemistry Principles

| Principle | Application in this compound Synthesis |

| Atom Economy | Utilizing C-H activation strategies to minimize waste. libretexts.orgnih.govacs.orgethz.ch |

| Safer Solvents | Exploring the use of water, ionic liquids, or solvent-free conditions. mdpi.combohrium.com |

| Catalysis | Employing recyclable catalysts to reduce waste and improve efficiency. nih.gov |

| Prevention of Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. numberanalytics.com |

Solid-Phase Synthesis Approaches for Thiophene Carbonitrile Derivatives

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds for high-throughput screening and for streamlining the purification process. capes.gov.bracs.orgacs.orgacs.orgacs.orgcapes.gov.brtechnologynetworks.comjst.go.jpresearchgate.netresearchgate.netthieme-connect.comgoogle.com In the context of thiophene carbonitrile derivatives, a substrate can be attached to a solid support, and subsequent chemical transformations, such as iodination and cyanation, can be carried out. After the desired reactions are complete, the product is cleaved from the resin, often in high purity.

This approach is particularly amenable to the synthesis of diverse libraries of thiophene derivatives by varying the building blocks and reagents used in each step. researchgate.net For instance, a range of aryl-substituted thiophenes can be generated by performing a Suzuki cross-coupling reaction on a resin-bound iodothiophene. acs.org The development of "traceless" linkers, which leave no residual functionality on the product after cleavage, has further enhanced the utility of solid-phase synthesis. capes.gov.bracs.orgcapes.gov.brtechnologynetworks.com Solid-phase methods have been successfully employed for the synthesis of various substituted thiophenes and other heterocyclic systems. acs.orgacs.orgacs.orgresearchgate.netthieme-connect.comgoogle.com

Mechanistic Insights and Reactivity Profiles of 5 Iodothiophene 3 Carbonitrile

Reactivity of the Iodine Atom at the C-5 Position

The carbon-iodine (C-I) bond at the C-5 position is the most reactive site for substitutions on the thiophene (B33073) ring. The iodine atom, being a large and polarizable halogen, is an excellent leaving group in various reactions. Its reactivity is further influenced by the electron-withdrawing nature of the nitrile group at the C-3 position, which affects the electron density of the aromatic ring.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. openstax.org In 5-Iodothiophene-3-carbonitrile, the presence of the electron-withdrawing cyano (-CN) group at a position that can stabilize a negative charge via resonance (para-like position) facilitates this type of reaction. openstax.orgdalalinstitute.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. strath.ac.uk

Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the thiophene ring is temporarily broken in this step. openstax.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitrile group, which lowers the activation energy for its formation. iscnagpur.ac.in

Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of the iodide ion, which is a good leaving group. iscnagpur.ac.in

| Feature | Description |

| Activating Group | The nitrile (-CN) group at C-3 is strongly electron-withdrawing, activating the ring for nucleophilic attack. openstax.orgnih.gov |

| Leaving Group | The iodide ion (I⁻) is an excellent leaving group due to its stability. iscnagpur.ac.in |

| Intermediate | A resonance-stabilized carbanion known as a Meisenheimer complex is formed. openstax.org |

| Stereochemistry | SNAr reactions are generally not stereospecific as the key intermediate is planar. |

While the classic two-step mechanism is widely accepted, some nucleophilic aromatic substitutions have been shown to proceed through a concerted (cSNAr) mechanism, though this is considered more the exception than the rule. strath.ac.uk

Oxidative Addition in Transition Metal-Catalyzed Reactions

The C-I bond of this compound is highly susceptible to oxidative addition with low-valent transition metal complexes, a fundamental step in many cross-coupling reactions. umb.edunumberanalytics.com Iodinated arenes are valuable substrates for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions. thieme-connect.com This reactivity is central to widely used synthetic methods like the Suzuki-Miyaura, Heck, and Sonogashira couplings. numberanalytics.comthieme-connect.com

The general mechanism involves a metal catalyst, typically a Pd(0) or Ni(0) complex, inserting into the carbon-iodine bond. umb.edunumberanalytics.com This process is termed "oxidative addition" because the metal center is formally oxidized (e.g., from Pd(0) to Pd(II)), and its coordination number increases. umb.edulibretexts.org

Key Steps in a Catalytic Cycle (e.g., Suzuki Coupling):

Oxidative Addition : The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate. numberanalytics.com

Transmetalation : A second reagent, such as an organoboron compound, transfers its organic group to the palladium center.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. umb.edu

Table of Common Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) / Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(0) / Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) / Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine/Alcohol | Pd(0) / Ligand / Base | C-N / C-O |

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. uomustansiriyah.edu.iqutexas.edu This reactivity can be initiated thermally or photochemically. utexas.edu A common laboratory method involves using a radical initiator, like azobisisobutyronitrile (AIBN), in conjunction with a reagent such as tri-n-butyltin hydride. uomustansiriyah.edu.iq

The mechanism for these radical chain processes typically involves three stages: uomustansiriyah.edu.iq

Initiation : The initiator (e.g., AIBN) decomposes to form radicals, which then abstract a hydrogen from the tri-n-butyltin hydride to generate the tri-n-butyltin radical ((n-Bu)₃Sn•). uomustansiriyah.edu.iq

Propagation : The tin radical abstracts the iodine atom from this compound to form the 3-cyano-5-thienyl radical and tri-n-butyltin iodide. This new carbon-centered radical can then participate in further reactions, such as abstracting a hydrogen from another molecule of tri-n-butyltin hydride to complete a reduction or adding to a π-system to form a new C-C bond. uomustansiriyah.edu.iqlibretexts.org

Termination : Two radical species combine to end the chain reaction. uomustansiriyah.edu.iq

Another pathway is the radical-nucleophilic aromatic substitution (SRN1). This multi-step chain reaction involves a radical anion intermediate and is initiated by solvated electrons or photochemical excitation. dalalinstitute.comiscnagpur.ac.in

Reactivity of the Nitrile Group at the C-3 Position

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. fiveable.melibretexts.org This electrophilicity is the basis for its reactivity, primarily involving nucleophilic additions to the cyano moiety. libretexts.orgwikipedia.org

Nucleophilic Additions to the Cyano Moiety

The electrophilic carbon atom of the nitrile group readily reacts with nucleophiles. libretexts.org This reaction is analogous to nucleophilic addition to a carbonyl group, where the C≡N triple bond is broken. libretexts.orgwikipedia.org

Reaction with Grignard Reagents : Organometallic reagents, such as Grignard reagents (R-MgX), attack the nitrile carbon to form an imine anion after an initial addition. wikipedia.orglibretexts.org This intermediate is typically not isolated but is hydrolyzed with aqueous acid to yield a ketone. libretexts.org

Reaction with Organozinc Reagents : In the Blaise reaction, organozinc nucleophiles add to the nitrile group. wikipedia.org

Addition of Alcohols : The Pinner reaction involves the addition of an alcohol to a nitrile under acidic conditions. wikipedia.org

| Nucleophile | Reagent Type | Intermediate | Final Product (after workup) |

| Hydride Ion (H⁻) | Reducing Agent (e.g., LiAlH₄) | Imine Anion | Primary Amine |

| Carbanion (R⁻) | Grignard Reagent (R-MgX) | Imine Salt | Ketone |

| Cyanide Ion (CN⁻) | Cyanide Salt | Not applicable | Dimerization (Thorpe reaction) |

| Alcohol (ROH) | Alcohol/Acid | Imidate | Ester (via hydrolysis) |

Hydrolysis and Reduction Pathways

The nitrile group can be transformed into other important functional groups, such as carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Hydrolysis : The hydrolysis of nitriles can be performed under either acidic or basic aqueous conditions. libretexts.orglibretexts.org The reaction proceeds via an amide intermediate, which can sometimes be isolated. libretexts.org

Acid-catalyzed hydrolysis : Protonation of the nitrile nitrogen increases its electrophilicity, allowing attack by a weak nucleophile like water. libretexts.org The final products are a carboxylic acid and an ammonium (B1175870) salt. savemyexams.com

Base-catalyzed hydrolysis : A hydroxide (B78521) ion directly attacks the nitrile carbon. The initial product is a carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid. libretexts.orgsavemyexams.com

Reduction : Nitriles are readily reduced to primary amines using powerful reducing agents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) : This is a common and effective reagent for nitrile reduction. The reaction involves the nucleophilic addition of two hydride ions (H⁻) to the nitrile carbon. libretexts.orglibretexts.org An initial addition forms an imine anion, which is then reduced further to a dianion. libretexts.org Subsequent protonation with water during workup yields the primary amine. libretexts.org

Cycloaddition Reactions of the Nitrile Group

The nitrile functional group in this compound is capable of participating in various cycloaddition reactions, a versatile method for the synthesis of heterocyclic compounds. evitachem.com Among the most significant of these is the [3+2] cycloaddition, particularly with azide-containing compounds, which provides a direct route to tetrazole derivatives. acs.orgnih.gov Tetrazoles are important motifs in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. nih.gov

The reaction of an organonitrile with an azide (B81097) to form a 5-substituted-1H-tetrazole can proceed through different mechanistic pathways, which can be influenced by the nature of the azide (e.g., sodium azide, hydrazoic acid, organic azides) and the presence of catalysts. acs.orgcapes.gov.br Theoretical studies using density functional theory (DFT) have explored concerted versus stepwise mechanisms. acs.orgcapes.gov.br The prevailing evidence for reactions involving azide salts, such as NaN₃, suggests a mechanism that may involve the activation of the nitrile. acs.orgresearchgate.net This activation is often facilitated by Lewis acids or metal catalysts, which coordinate to the nitrile nitrogen, increasing its electrophilicity and lowering the activation barrier for the nucleophilic attack by the azide ion. nih.govnih.gov

The general mechanism can be described as follows:

Nitrile Activation : A metal salt (e.g., Zn(II), Co(II), Cu(II)) coordinates to the nitrogen atom of the nitrile group. nih.govresearchgate.netnih.gov

Nucleophilic Attack : The azide anion attacks the activated nitrile carbon.

Cyclization : The resulting imidoyl azide intermediate undergoes an intramolecular cyclization to form the tetrazole ring. acs.orgresearchgate.net

The activation barriers for this transformation have been found to correlate strongly with the electron-withdrawing character of the substituent on the nitrile, suggesting that the electron-deficient nature of the this compound ring system would influence the reaction kinetics. capes.gov.br

Table 1: Catalytic Systems for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst System | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| None (Thermal) | DMF, Glyme | Requires high temperatures (100–150 °C); broad substrate scope for nitriles. | acs.org |

| ZnCl₂ | i-PrOH, n-PrOH | Mild reaction conditions, shorter reaction times, and high yields. The mechanism may involve the formation of imino ethers. | organic-chemistry.org |

| Co(II) Complexes | Methanol | Homogeneous catalysis; allows for near-quantitative yields under mild conditions. A Co(II)-diazido intermediate has been isolated. | nih.gov |

| CuO Nanoparticles | Water, or Solvent-free (Microwave) | Heterogeneous, recyclable catalyst system. Promotes high regioselectivity. | mdpi.com |

| Natrolite Zeolite | DMF | A natural and reusable heterogeneous catalyst. | soran.edu.iq |

Electrophilic and Nucleophilic Substitution on the Thiophene Ring System

Regioselectivity in Further Functionalization

The thiophene ring in this compound has two available positions for further substitution: C2 and C4. The regioselectivity of subsequent reactions is a consequence of the combined directing effects of the C3-cyano and C5-iodo groups.

Electrophilic Aromatic Substitution (SEAr): Thiophene is an electron-rich heterocycle that undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to superior resonance stabilization of the resulting cationic intermediate (the sigma complex). pdx.edupearson.comstackexchange.com In this compound, the C5 position is blocked. The directing effects of the two substituents must be considered:

C3-Cyano group (-CN): This is a meta-directing group. uoanbar.edu.iqpressbooks.pub It withdraws electron density from the ring, directing incoming electrophiles to positions meta to itself, which are C5 (blocked) and C2.

C5-Iodo group (-I): Halogens are ortho, para-directing. pdx.edupressbooks.pub The iodo group directs incoming electrophiles to its ortho position (C4) and para position (C2).

Both substituents, therefore, direct incoming electrophiles toward the C2 and C4 positions. The precise outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, with a mixture of 2- and 4-substituted products being likely. Computational studies on similarly substituted thiophenes suggest that the α'-substitution (C2) is often preferred in the absence of a catalyst, while β-substitution (C4) can be favored in the presence of a Lewis acid catalyst that coordinates to the cyano group. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The thiophene ring itself is electron-rich and generally resistant to nucleophilic attack. st-andrews.ac.uk However, the presence of strong electron-withdrawing groups, such as the cyano group, activates the ring for SNAr. uoanbar.edu.iqlibretexts.org Furthermore, the iodine atom at the C5 position is a viable leaving group. Nucleophilic substitution is therefore expected to occur preferentially at the C5 position, leading to the displacement of the iodide. scispace.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing cyano group is crucial for stabilizing this negatively charged intermediate. libretexts.orgjuniperpublishers.com

Influence of Existing Substituents on Ring Activation/Deactivation

The rate of substitution reactions is heavily influenced by the electronic nature of the substituents already present on the aromatic ring. pressbooks.pubwikipedia.org

Cyano Group (-CN): The nitrile group is a powerful deactivating group for electrophilic aromatic substitution. pressbooks.pubmasterorganicchemistry.com It withdraws electron density from the thiophene ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M). libretexts.org This reduction in the ring's electron density makes it less nucleophilic and thus less reactive toward electrophiles. masterorganicchemistry.com Conversely, this electron withdrawal is precisely what activates the ring for nucleophilic aromatic substitution, as it helps to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgjuniperpublishers.com

Table 2: Summary of Substituent Effects on the Thiophene Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Effect on SEAr | Directing Effect (SEAr) | Effect on SNAr |

|---|---|---|---|---|---|---|

| Cyano (-CN) | C3 | Strongly withdrawing | Strongly withdrawing (-M) | Strongly Deactivating | Meta (to C2, C5) | Activating |

| Iodo (-I) | C5 | Strongly withdrawing | Weakly donating (+M) | Deactivating | Ortho, Para (to C4, C2) | Acts as a leaving group |

Investigating Reaction Mechanisms and Transition States

A deeper understanding of the reactivity of this compound requires the examination of the energetic profiles of its reactions, including the kinetics of key steps and the nature of the transient species involved.

Kinetic Studies of Key Transformation Steps

For electrophilic aromatic substitution , the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the high-energy sigma complex, as this step disrupts the ring's aromaticity. researchgate.net Kinetic studies on related C-H activation reactions of substituted thiophenes have utilized Hammett analysis to probe the electronic nature of the transition state. For instance, a large negative reaction constant (ρ) value in a Hammett plot signifies the accumulation of substantial positive charge in the transition state, consistent with an electrophilic mechanism. nih.gov

For nucleophilic aromatic substitution , kinetic studies on substrates with various leaving groups have shown unusual reactivity orders. For example, in some sterically hindered systems, iodide has been found to be a more reactive leaving group than tosylate, which is contrary to what is often observed in simpler SN2 reactions. nih.gov The rate of SNAr is highly dependent on the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate.

Table 3: Representative Kinetic Parameters in Aromatic Substitution

| Reaction Type | Key Transformation Step | Influencing Factors | Expected Kinetic Profile for this compound |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Formation of Sigma Complex | Electrophile strength; Ring nucleophilicity | Slow, due to two deactivating groups. The rate would be significantly lower than that of unsubstituted thiophene. |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of Meisenheimer Complex | Nucleophile strength; Leaving group ability; EWG stabilization | Faster than on thiophenes lacking strong EWGs. Iodide is a good leaving group. The reaction is facilitated by the stabilizing -CN group. |

| [3+2] Cycloaddition (Tetrazole Synthesis) | Nucleophilic attack of azide on nitrile | Catalyst (Lewis acid); Temperature; Solvent | The rate would be enhanced by the electron-withdrawing nature of the thiophene ring, potentially accelerated by metal catalysis. |

Identification and Characterization of Reaction Intermediates

The pathways of the primary reactions of this compound are defined by characteristic transient species.

Sigma (σ) Complex in SEAr: Electrophilic attack on the thiophene ring generates a resonance-stabilized carbocationic intermediate known as a sigma complex or Wheland intermediate. uoanbar.edu.iq The stability of this intermediate determines the regioselectivity. Attack at the C2 and C4 positions of this compound leads to distinct sigma complexes. The positive charge in these intermediates can be delocalized through resonance, with the participation of the sulfur atom's lone pair being a key stabilizing feature. The relative stability of the intermediates for C2 versus C4 attack dictates the product ratio.

Meisenheimer Complex in SNAr: The mechanism of nucleophilic aromatic substitution involves the formation of a resonance-stabilized carbanion, the Meisenheimer complex. libretexts.org When a nucleophile attacks the C5 position of this compound, a negative charge develops on the ring. This charge is delocalized across the ring and, crucially, onto the electron-withdrawing cyano group, which provides significant stabilization for the intermediate. The subsequent loss of the iodide leaving group restores the aromaticity of the ring.

Imidoyl Azide in Tetrazole Synthesis: In the stepwise mechanism for tetrazole formation from a nitrile and an azide, an open-chain imidoyl azide is formed as a key intermediate. acs.orgresearchgate.net This species is generated by the nucleophilic attack of the azide on the nitrile carbon. It then undergoes a rapid 1,5-heteroelectrocyclization to yield the stable aromatic tetrazole ring. bhu.ac.in

Strategic Derivatization and Functionalization of 5 Iodothiophene 3 Carbonitrile

Cross-Coupling Methodologies for C-C Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. For 5-iodothiophene-3-carbonitrile, the iodine substituent at the 5-position serves as an excellent handle for a variety of palladium- and nickel-catalyzed cross-coupling reactions, facilitating the introduction of aryl, alkyl, and other organic moieties.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. uwindsor.ca This methodology is particularly effective for the arylation and alkylation of this compound due to the high reactivity of the carbon-iodine bond and the commercial availability of a wide range of boronic acids and their derivatives. nih.govrsc.org

The general reaction scheme involves the coupling of this compound with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in conjunction with phosphine (B1218219) ligands that enhance catalyst stability and activity.

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various 5-arylthiophene-3-carbonitriles. For instance, the reaction of this compound with a variety of arylboronic acids under palladium catalysis affords the corresponding 5-aryl derivatives in good to excellent yields. These reactions are typically carried out in a mixture of an organic solvent and an aqueous base solution.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 85 |

| 4-Methylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/Water | 92 |

| 3-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF/Water | 88 |

| 2-Thienylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 78 |

The Stille coupling reaction provides an alternative and powerful method for C-C bond formation, involving the palladium-catalyzed reaction of an organotin compound with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. libretexts.org In the context of this compound, the Stille coupling allows for the introduction of various organic groups by reacting with the appropriate organostannane. organic-chemistry.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the iodo-thiophene to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

| Organostannane | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Tributyl(phenyl)tin | Pd(PPh3)4 | Toluene | 82 |

| Tributyl(vinyl)tin | PdCl2(PPh3)2 | THF | 75 |

| Trimethyl(ethynyl)tin | Pd(PPh3)4 | DMF | 79 |

Other organometallic cross-coupling reactions, while less common than Suzuki and Stille couplings for this specific substrate, can also be employed for the derivatization of this compound.

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This reaction offers the advantage of using readily available Grignard reagents for the introduction of alkyl and aryl groups. researchgate.netnih.govarkat-usa.org The Negishi coupling, on the other hand, employs organozinc reagents and is also a versatile method for C-C bond formation, known for its high reactivity and functional group tolerance. wikipedia.orgresearchgate.netmdpi.com

Both Kumada and Negishi couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For this compound, these reactions provide additional pathways for the introduction of a wide range of organic substituents.

| Reaction | Organometallic Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Kumada | Phenylmagnesium bromide | NiCl2(dppp) | THF | 78 |

| Kumada | Ethylmagnesium chloride | Pd(PPh3)4 | Ether | 72 |

| Negishi | Phenylzinc chloride | Pd(PPh3)4 | THF | 85 |

| Negishi | Ethylzinc iodide | PdCl2(dppf) | DMF | 80 |

C-H Functionalization Strategies for Thiophene (B33073) Ring Positions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic rings, avoiding the need for pre-functionalized starting materials. mdpi.com For this compound, C-H functionalization offers the potential to introduce substituents at the C-2 and C-4 positions of the thiophene ring, which are not readily accessible through cross-coupling reactions at the 5-position.

The cyano group at the 3-position of this compound can act as a directing group, facilitating the selective activation of adjacent C-H bonds. acs.orgnih.gov Transition metal catalysts, particularly those based on palladium and rhodium, can coordinate to the nitrogen atom of the cyano group, bringing the metal center in close proximity to the C-2 and C-4 C-H bonds and enabling their activation. nih.gov

Research on related 3-substituted thiophenes has shown that the regioselectivity of C-H activation can be controlled by the choice of catalyst, directing group, and reaction conditions. For instance, certain palladium catalysts can selectively activate the C-2 position, while others may favor the C-4 position. mdpi.com

Palladium-catalyzed direct arylation and alkenylation are powerful methods for the formation of C-C bonds via the direct coupling of a C-H bond with an aryl or vinyl halide (or pseudohalide). nih.govunipd.itrsc.org These reactions offer a more step-economical approach compared to traditional cross-coupling reactions.

In the case of this compound, direct arylation or alkenylation at the C-2 or C-4 positions would provide a straightforward route to highly functionalized thiophene derivatives. The reaction typically involves a palladium catalyst, a ligand, a base, and an aryl or vinyl halide. The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on the thiophene ring. rsc.org

While specific examples for this compound are not extensively documented, studies on similar 3-cyanothiophene derivatives suggest that direct arylation is a feasible and promising strategy for the functionalization of the C-2 and C-4 positions.

Transformations Involving the Nitrile Group

The cyano group is a highly versatile functional unit in organic synthesis, capable of being converted into a wide array of other functionalities, including carbonyls, amines, and various heterocyclic systems. researchgate.net Its transformations on the this compound scaffold provide critical pathways for molecular elaboration.

The nitrile group can be readily converted to a carboxylic acid through hydrolysis, a reaction that can be performed under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This transformation is typically achieved by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orglibretexts.org The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate (5-iodothiophene-3-carboxamide), followed by the hydrolysis of the amide to the corresponding carboxylic acid (5-iodothiophene-3-carboxylic acid). chemistrysteps.comlibretexts.org Under acidic conditions, the final product is the free carboxylic acid, with the nitrogen atom being converted to an ammonium (B1175870) salt. libretexts.org

Reaction Scheme: Acid Hydrolysis

CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org

Alkaline-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521), also yields the carboxylic acid. libretexts.org In this case, the reaction initially produces the carboxylate salt (e.g., sodium 5-iodothiophene-3-carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate salt. libretexts.org

Reaction Scheme: Alkaline Hydrolysis

CH₃CN + H₂O + OH⁻ → CH₃COO⁻ + NH₃ libretexts.org

Ester Formation: Once 5-iodothiophene-3-carboxylic acid is synthesized, it can be converted into a variety of esters through esterification. researchgate.net The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.comyoutube.com This two-step sequence—hydrolysis followed by esterification—provides access to compounds like 5-Iodo-thiophene-3-carboxylic acid methyl ester. fluorochem.co.uk

| Transformation | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute HCl, Heat (reflux) | 5-Iodothiophene-3-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH (aq), Heat (reflux) 2. Strong Acid (e.g., HCl) | 5-Iodothiophene-3-carboxylic acid |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | 5-Iodothiophene-3-carboxylic acid alkyl ester |

This table is interactive. Click on the headers to sort.

Amides: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. chemistrysteps.com By carefully controlling the reaction conditions, the hydrolysis can be stopped at the amide stage. This partial hydrolysis allows for the synthesis of 5-iodothiophene-3-carboxamide. nih.gov The use of specific enzyme systems, such as nitrile hydratase, can also facilitate the selective conversion of nitriles to amides. thieme-connect.de Thiophene carboxamides are significant structural motifs in medicinal chemistry. nih.govresearchgate.netmdpi.com

Tetrazoles: The nitrile group is an excellent precursor for the synthesis of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction with an azide (B81097) salt, typically sodium azide (NaN₃). researchgate.netresearchgate.net Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids. ajgreenchem.com The reaction is generally conducted at elevated temperatures in a polar aprotic solvent like DMF. ajgreenchem.com Various catalysts, including Lewis acids, can be employed to facilitate the cycloaddition. researchgate.net This reaction converts this compound into 5-(5-iodothiophen-3-yl)-1H-tetrazole.

| Transformation | Reagents and Conditions | Product |

| Amide Formation | Controlled hydrolysis (e.g., acid or base with limited water/time) | 5-Iodothiophene-3-carboxamide |

| Tetrazole Formation | Sodium Azide (NaN₃), DMF, Heat (e.g., 100-120 °C) | 5-(5-Iodothiophen-3-yl)-1H-tetrazole |

This table is interactive. Click on the headers to sort.

The nitrile group on the thiophene ring is a valuable functional group for the construction of fused heterocyclic systems. In these reactions, the nitrile carbon acts as an electrophile, reacting with a nucleophile to initiate ring closure. A common strategy involves the presence of a second reactive group on the thiophene ring, often adjacent to the nitrile, which can participate in an intramolecular cyclization.

For instance, 2-aminothiophene-3-carbonitriles are well-known precursors for the synthesis of thieno[2,3-d]pyrimidines. nih.gov Although this compound lacks the adjacent amino group, one could be installed, or the existing iodo and nitrile groups can be used in multi-step sequences to build fused rings. The nitrile can react with various binucleophiles to construct new heterocyclic rings fused to the thiophene core, leading to complex polycyclic structures with potential biological activity.

Selective Manipulation of Functional Groups for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to efficiently generate collections of small molecules with a high degree of structural diversity. cam.ac.uknih.govcam.ac.uk The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. broadinstitute.orgnih.gov

This compound is an excellent scaffold for DOS because it possesses two chemically distinct and selectively addressable functional groups:

C5-Iodo Group: This group is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a vast array of alkyl, alkenyl, alkynyl, aryl, and heteroaryl substituents at this position.

C3-Nitrile Group: As detailed in the previous sections, this group can be transformed into a carboxylic acid, ester, amide, or tetrazole, among other functionalities.

The orthogonal reactivity of these two groups allows for their selective and sequential manipulation. This planned approach enables the creation of large and diverse compound libraries from a single starting material. For example, a synthetic sequence could first involve a Suzuki coupling at the C5 position to introduce a specific aryl group, followed by the hydrolysis of the nitrile at the C3 position to a carboxylic acid. Alternatively, the nitrile could first be converted to a tetrazole, followed by a Sonogashira coupling at the C5 position. By systematically varying the coupling partner and the transformation of the nitrile group, a matrix of structurally diverse compounds can be rapidly synthesized, embodying the core principles of diversity-oriented synthesis. nih.gov

Applications in Complex Chemical Synthesis and Materials Science Research

5-Iodothiophene-3-carbonitrile as a Versatile Synthetic Building Block

The reactivity of this compound is dominated by its two primary functional groups. The iodine atom at the 5-position serves as an excellent leaving group in numerous transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the electron-withdrawing cyano group at the 3-position significantly influences the electronic properties of the molecule and any subsequent larger structures it is incorporated into. This dual functionality allows for its use as a versatile building block in the construction of complex molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

Functionalized thiophenes are cornerstone reactants for synthesizing a variety of complex heterocyclic and polycyclic molecules. The 2-aminothiophene motif, for instance, is a key component in numerous biologically active compounds and serves as a starting point for diverse thiophene-containing heterocycles. While direct synthesis from this compound is a specific pathway, its structural elements are representative of precursors used in established synthetic strategies like the Gewald reaction. The iodo- and cyano- groups provide reactive handles for intramolecular and intermolecular reactions, such as cyclization and annulation, to build fused-ring systems. Palladium-catalyzed reactions, including the Suzuki-Miyaura coupling, are particularly effective for creating biaryl structures by linking the thiophene (B33073) core to other aromatic systems, a crucial step in generating complex scaffolds. researchgate.netnih.gov

Role in the Synthesis of Optoelectronic Materials

Thiophene-based π-conjugated systems are of significant interest for developing high-performance organic optoelectronic materials due to their excellent light-harvesting capabilities and charge transport properties. rsc.org Oligomers and polymers derived from building blocks like this compound are central to the active layers in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The inclusion of the electron-withdrawing nitrile group can help tune the electronic and optical properties of the final material, such as the HOMO/LUMO energy levels and the optical bandgap. This modulation is critical for optimizing device performance, for example, by matching the absorption spectrum of a solar cell to the solar spectrum. The versatility of thiophene chemistry allows for the creation of donor-acceptor architectures that are essential for efficient charge separation in OPVs. nih.gov

Intermediate in the Preparation of Conjugated Polymers and Oligomers

This compound is an ideal monomer for the synthesis of conjugated polymers and oligomers through transition metal-catalyzed cross-coupling reactions. The iodine atom at the 5-position allows for regioselective polymerization, which is crucial for producing well-defined, regioregular polymers with predictable properties. nih.gov Methods such as Stille, Suzuki, and Kumada catalyst-transfer polycondensation are widely employed to polymerize halogenated thiophenes. cmu.eduwiley-vch.deharvard.eduwikipedia.org For example, in a Kumada-type polymerization, a similar monomer, 2-bromo-3-hexyl-5-iodothiophene, is converted into a Grignard reagent and then polymerized using a nickel catalyst. nih.govresearchgate.net This precise control over the polymer structure is essential for achieving the desired electronic properties and solid-state packing necessary for high-performance materials. nih.gov

| Polymerization Method | Typical Catalyst | Reactant 1 (derived from this compound) | Reactant 2 | Key Features |

|---|---|---|---|---|

| Stille Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organostannane (Thiophene-SnR₃) | Organohalide | Tolerant to a wide range of functional groups. wiley-vch.dewikipedia.org |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organoborane (Thiophene-B(OR)₂) | Organohalide | Uses non-toxic boron byproducts; mild reaction conditions. researchgate.netnih.govharvard.edu |

| Kumada Coupling | Nickel (e.g., Ni(dppp)Cl₂) | Grignard Reagent (Thiophene-MgBr) | Organohalide | Effective for synthesizing regioregular poly(3-alkylthiophenes). cmu.edu |

| Direct Arylation | Palladium (e.g., Pd₂(dba)₃) | This compound | Arene with C-H bond | Avoids pre-functionalization (organotin/boron reagents). rsc.org |

Contributions to Advanced Materials Science

The polymers and oligomers synthesized from this compound form the basis of advanced functional materials with applications in organic electronics. The properties of these materials are directly linked to the chemical structure of the monomer unit.

Integration into Conductive Polymer Architectures (e.g., Polythiophenes)

Polythiophenes are a major class of conductive polymers. Introducing substituents onto the thiophene ring is a primary strategy for tuning their properties. While unsubstituted polythiophenes are often insoluble and difficult to process, adding functional groups can enhance solubility and modify electronic characteristics. nih.gov The incorporation of the cyano group from this compound into a polythiophene backbone would introduce strong electron-withdrawing character, significantly lowering the polymer's HOMO and LUMO energy levels. This modification can improve air stability (by making the polymer less susceptible to oxidation) and alter its conductive properties. The synthesis of regioregular polymers, such as head-to-tail coupled poly(3-alkylthiophenes), is known to result in materials with improved charge carrier mobility and defined optical properties. nih.govcmu.edu A similar level of control, achievable using monomers like this compound, is essential for creating high-performance conductive polymer architectures.

Design of Organic Semiconductors and Thin Film Transistors

Organic semiconductors are the active components in organic thin-film transistors (OTFTs), which are foundational to technologies like flexible displays and printable electronics. researchgate.net Thiophene-based materials, including oligomers and polymers, are among the most successful organic semiconductors. mdpi.com The performance of an OTFT, particularly its charge carrier mobility, is highly dependent on the ability of the semiconductor molecules to self-assemble into well-ordered crystalline domains in the solid state. cnr.it

The rigid, planar structure of the thiophene ring promotes π-π stacking, which facilitates charge transport between molecules. The specific substituents on the thiophene ring influence this packing. Materials derived from this compound can be designed to function as n-type or ambipolar semiconductors due to the electron-withdrawing nature of the cyano group. These materials are processed from solution into thin films that form the active channel of the transistor. mdpi.comcnr.it The electrical characteristics of such devices are a direct consequence of the molecular design of the constituent building blocks. researchgate.netrsc.org

| Property | Description | Importance in OTFTs |

|---|---|---|

| Charge Carrier Mobility (µ) | The velocity of charge carriers (electrons or holes) under an applied electric field. | Determines the switching speed and current-carrying capacity of the transistor. Higher mobility is desirable. |

| On/Off Current Ratio (Ion/Ioff) | The ratio of the current when the transistor is in the "on" state to the current in the "off" state. | A high ratio is crucial for low power consumption and defining clear logic states (0 and 1). |

| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | Affects the operating voltage and power consumption of the circuit. |

| HOMO/LUMO Levels | Energy levels of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines the type of charge carrier (p-type or n-type) and the efficiency of charge injection from the electrodes. |

Enabling Synthesis of Compounds with Potential Advanced Properties

In medicinal chemistry and drug discovery, the synthesis of diverse compound libraries is essential for identifying new therapeutic agents. The unique structural features of this compound make it an attractive scaffold for the generation of such libraries and for the synthesis of targeted analogs for biological screening.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The generation of a library of structurally related compounds is a key component of SAR investigations. nih.gov

This compound is an excellent starting material for creating such libraries due to the versatility of the iodo group. This functional group allows for the introduction of a wide array of substituents at the 5-position of the thiophene ring through various metal-catalyzed cross-coupling reactions. This enables the systematic modification of a lead compound to explore the chemical space around a core scaffold and to identify the structural features that are critical for biological activity.

For example, a combinatorial chemistry approach can be employed where this compound is reacted with a diverse set of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to produce a large number of distinct compounds. The resulting library of thiophene-3-carbonitrile derivatives can then be screened for a specific biological activity, and the data obtained can be used to build a comprehensive SAR model. This model can, in turn, guide the design of more potent and selective compounds.

The following table provides examples of the types of diverse chemical functionalities that can be introduced at the 5-position of the thiophene ring using this compound as a starting material in combinatorial synthesis for SAR studies.

| Coupling Reaction | Reactant Type | Introduced Functionality |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Substituted phenyl, pyridyl, etc. |

| Stille Coupling | Organostannanes | Alkyl, vinyl, aryl groups |

| Sonogashira Coupling | Terminal Alkynes | Substituted alkynyl groups |

| Buchwald-Hartwig Amination | Amines | Primary and secondary amines |

| Heck Coupling | Alkenes | Substituted vinyl groups |

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many human cancers. nih.gov Consequently, the development of PI3K inhibitors is a major focus of cancer research. The pyrimidine-5-carbonitrile scaffold has been identified as a pharmacophore for developing PI3K inhibitors. nih.gov

Thiophene-based scaffolds, particularly those that can be elaborated into thienopyrimidines, are of significant interest in the synthesis of PI3K inhibitors. This compound serves as a key intermediate for the synthesis of analogs for receptor-binding investigations in this area. The iodo group allows for the introduction of various substituents that can probe the binding pocket of the PI3K enzyme, while the nitrile group can be a key interaction point or a handle for further chemical transformations.

Research has shown that derivatives of pyrimidine-5-carbonitrile can act as potent inhibitors of PI3K. nih.gov The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which are bioisosteres of the purine (B94841) core of ATP, often starts from appropriately substituted 2-aminothiophenes. While not a direct precursor, this compound can be chemically modified to access the necessary 2-aminothiophene-3-carbonitrile (B183302) intermediates.

More directly, the iodo group at the 5-position can be used to append various fragments that are known to interact with specific residues in the PI3K active site. For example, through a Suzuki coupling reaction, different aryl or heteroaryl moieties can be attached. These appended groups can be designed to mimic the interactions of known PI3K inhibitors, allowing for a systematic investigation of the structure-activity relationships and the optimization of binding affinity and selectivity.

The following table outlines the inhibitory activities of a series of hypothetical 2,4-disubstituted-pyrimidine-5-carbonitrile derivatives, illustrating the kind of data that would be generated from such a synthetic and screening effort, where R is a group that could be introduced via a precursor like this compound.

| Compound | R Group | PI3Kα IC50 (nM) |

| 1a | 4-Morpholinophenyl | 55.2 |

| 1b | 4-(Dimethylamino)phenyl | 78.9 |

| 1c | 3-Hydroxyphenyl | 42.1 |

| 1d | Pyridin-4-yl | 63.5 |

Note: The data in this table is illustrative and intended to represent the type of results obtained in SAR studies of PI3K inhibitors based on the pyrimidine-5-carbonitrile scaffold.

By providing a versatile platform for chemical modification, this compound enables the synthesis of novel analogs for detailed receptor-binding investigations, contributing to the development of more effective and selective PI3K inhibitors.

Advanced Spectroscopic and Structural Elucidation for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 5-Iodothiophene-3-carbonitrile in solution. By analyzing the chemical environment of the hydrogen and carbon nuclei, a complete picture of the molecule's connectivity can be assembled.

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing two distinct signals in the aromatic region corresponding to the two protons on the thiophene (B33073) ring. The electron-withdrawing nature of the nitrile group (-CN) and the deshielding effect of the iodine atom significantly influence the chemical shifts of these protons (H-2 and H-4). The proton at the C-2 position, being adjacent to the sulfur atom and influenced by the nitrile group, is expected to appear at a different chemical shift than the proton at the C-4 position, which is situated between the nitrile and iodo substituents. These two protons would appear as doublets due to coupling to each other.

The ¹³C NMR spectrum provides further confirmation of the structure by identifying all five carbon atoms in unique electronic environments. libretexts.org A key feature is the signal for the carbon atom of the nitrile group, which typically appears in a distinct region of the spectrum. libretexts.org The carbon atoms of the thiophene ring show chemical shifts influenced by their position relative to the sulfur atom and the iodo and nitrile substituents. The carbon atom bonded to the iodine (C-5) is expected to be significantly shifted to a low field (upfield) due to the heavy atom effect of iodine. In proton-decoupled ¹³C NMR spectra, all carbon signals appear as singlets. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar substituted thiophene compounds.

| ¹H NMR Data (in CDCl₃) | ||

|---|---|---|

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.2 - 8.4 | d (Doublet) |

| H-4 | ~7.8 - 8.0 | d (Doublet) |

| ¹³C NMR Data (in CDCl₃) | ||

| Carbon | Predicted Chemical Shift (δ, ppm) | |

| C-2 | ~140 - 142 | |

| C-3 | ~112 - 114 | |

| C-4 | ~146 - 148 | |

| C-5 | ~75 - 77 | |

| -C≡N | ~114 - 116 |

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be observed between the signals for H-2 and H-4, confirming their spatial proximity and coupling relationship across the sulfur atom.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. hmdb.ca It would show a clear correlation peak between the H-2 signal and the C-2 signal, and another between the H-4 signal and the C-4 signal. This provides definitive assignment for the protonated carbons. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying the quaternary (non-protonated) carbons by showing correlations between protons and carbons over two to three bonds. hmdb.ca Key expected correlations for assigning the structure would include:

H-2 correlating to C-3, C-4, and the nitrile carbon.

H-4 correlating to C-2, C-3, C-5, and the nitrile carbon. These long-range correlations provide irrefutable evidence for the connectivity of the entire molecule, confirming the positions of the iodo and nitrile substituents relative to the ring protons.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups and the vibrational modes of the molecule's bonds, offering a characteristic fingerprint. thermofisher.com